

# What is the mechanism of Lys-CoA-Tat inhibition of p300?

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## Compound of Interest

Compound Name: Lys-CoA-Tat

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An In-depth Technical Guide to the Mechanism of **Lys-CoA-Tat** Inhibition of p300

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The histone acetyltransferase p300 (also known as EP300 or KAT3B) and its close paralog, CREB-binding protein (CBP), are master transcriptional coactivators that play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the  $\epsilon$ -amino group of lysine residues on histone tails and other non-histone proteins.[3] This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure and transcriptional activation.[4] Given their central role in gene regulation, the aberrant activity of p300/CBP has been implicated in numerous diseases, particularly cancer, making them a significant target for therapeutic intervention.[5][6]

One of the most potent and specific tools developed to probe the function of p300/CBP is **Lys-CoA-Tat**. This engineered inhibitor combines the potent, selective inhibitory action of Lys-CoA with a cell-penetrating peptide (the Tat peptide from HIV-1) to enable its use in cellular contexts.[7] This guide provides a detailed examination of the molecular mechanism by which **Lys-CoA-Tat** inhibits p300, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

## The Catalytic Mechanism of p300: A "Hit-and-Run" Model

To understand the inhibition by Lys-CoA, one must first appreciate the unique catalytic mechanism of p300. Unlike other histone acetyltransferase (HAT) families that employ either a classic ternary complex or a ping-pong mechanism, p300 utilizes a Theorell-Chance, or "hit-and-run," catalytic mechanism.<sup>[1][3][8]</sup>

In this model:

- **Acetyl-CoA Binding:** The reaction is initiated by the tight binding of the cofactor, acetyl-CoA, into a deep tunnel within the p300 HAT domain.<sup>[3][8]</sup>
- **Substrate Association:** The protein substrate (e.g., a histone tail) then associates weakly and transiently with the enzyme surface.<sup>[3][6][9]</sup> The target lysine residue protrudes into the active site.
- **Acetyl Transfer:** The acetyl group is directly transferred from acetyl-CoA to the lysine residue.
- **Product Release:** The acetylated protein product is released rapidly, followed by the slower release of the CoA product. The lack of a stable ternary complex (enzyme-acetyl-CoA-substrate) is a hallmark of this mechanism.<sup>[6][9]</sup>

This mechanism implies that the interaction with acetyl-CoA is the dominant, rate-defining step, a feature that is critical for the inhibitory action of Lys-CoA.<sup>[8]</sup>

## Core Inhibitory Mechanism of Lys-CoA

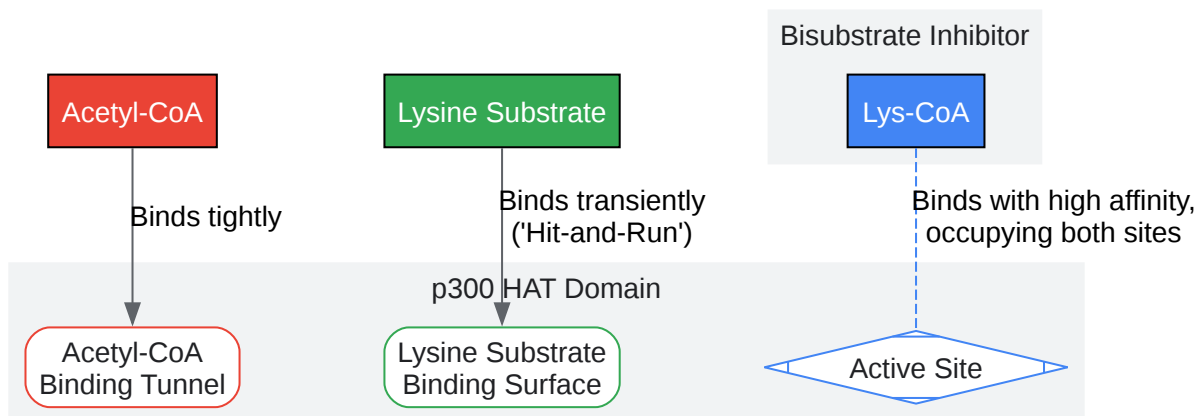
Lys-CoA is a rationally designed bisubstrate analog inhibitor.<sup>[8]</sup> It is a synthetic molecule that covalently links the features of both the acetyl-CoA cofactor and a lysine substrate.<sup>[8]</sup> This elegant design allows it to simultaneously engage the binding sites for both substrates within the p300 active site.

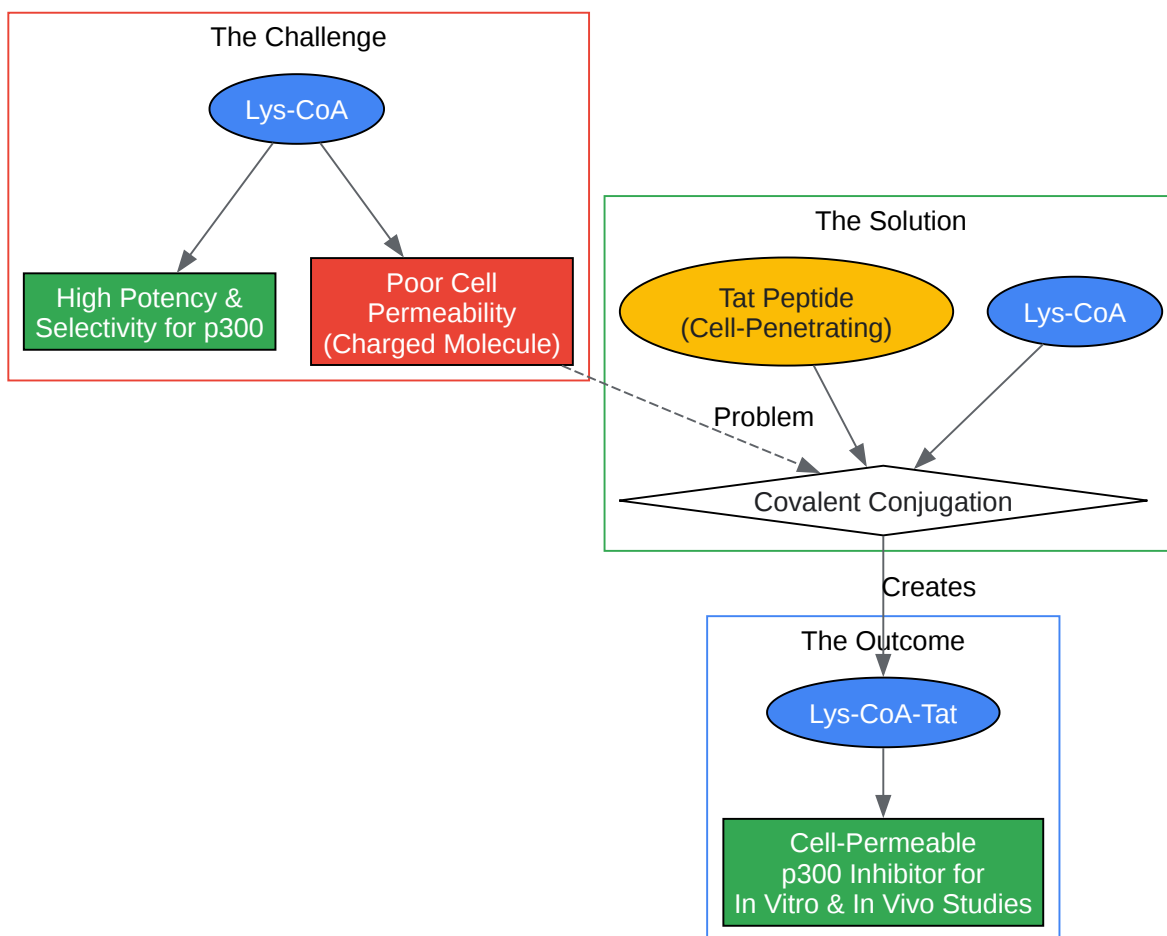
The mechanism of inhibition is as follows:

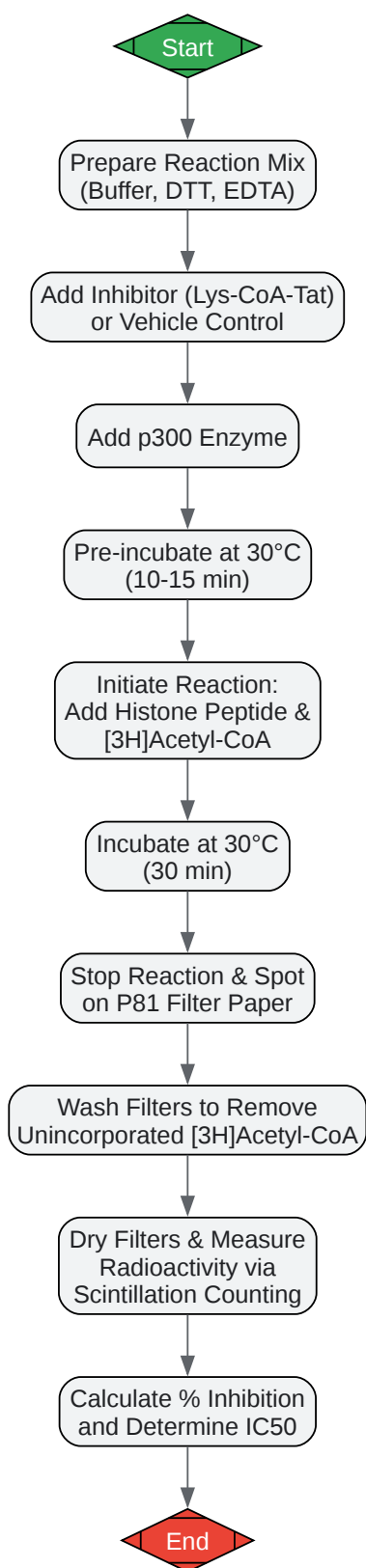
- **Competitive Binding:** Lys-CoA acts as a competitive inhibitor with respect to acetyl-CoA, binding in the same tunnel.<sup>[5][8]</sup>

- **High-Affinity Occupancy:** By mimicking both substrates, it occupies the active site with an affinity significantly higher than either substrate alone, effectively locking the enzyme in an inactive state.[\[8\]](#)
- **Slow, Tight-Binding Kinetics:** The inhibition by Lys-CoA is characterized by slow, tight-binding kinetics, meaning it associates with the enzyme and dissociates very slowly, leading to potent and sustained inhibition.[\[3\]](#)[\[8\]](#)

The specificity of Lys-CoA for p300/CBP over other HATs, such as PCAF, is a direct consequence of p300's Theorell-Chance mechanism.[\[8\]](#) Other HATs that rely more heavily on extensive interactions with the protein substrate for binding (ternary complex mechanism) are not as potently inhibited by the relatively simple Lys-CoA molecule.[\[8\]](#)[\[10\]](#)







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